
Reltecimod
Übersicht
Beschreibung
Reltecimod (previously known as AB103 or p2TA) is a synthetic peptide derived from the T-cell receptor CD28, designed to modulate the host immune response by targeting the co-stimulatory pathway . This mechanism involves antagonizing the interaction between CD28 and its ligands B7-1 (CD80) and B7-2 (CD86), thereby dampening excessive T-cell activation and cytokine production during severe infections . Unlike broad immunosuppressants, this compound restores immune homeostasis without completely inhibiting the inflammatory response, making it a promising adjunctive therapy for conditions like necrotizing soft tissue infections (NSTIs) and sepsis .
Clinical trials demonstrate its efficacy in improving organ dysfunction resolution and survival. For example, in a Phase 3 trial (ACCUTE), this compound administered within 6 hours of NSTI diagnosis significantly improved organ dysfunction resolution by Day 14 (70.9% vs. 53.4% in the per-protocol analysis) and reduced late mortality . Its short plasma half-life (minutes) supports a single-dose regimen, which preclinical studies identify as optimal for efficacy .
Vorbereitungsmethoden
Reltecimod, previously known as AB103 or p2TA, is synthesized through peptide synthesis techniques. The synthetic route involves the sequential addition of amino acids to form the peptide chain. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds. Industrial production methods involve large-scale peptide synthesis using automated peptide synthesizers, followed by purification using high-performance liquid chromatography to achieve high chemical and radiochemical purity .
Analyse Chemischer Reaktionen
Amide Bond Formation
The peptide backbone of reltecimod is constructed via sequential amide bond formation. Key reactions include:
Coupling Reagents
-
HATU/DIPEA : Used for activating carboxylic acids (e.g., aspartic acid, tyrosine) to form reactive esters, enabling coupling with amines .
-
DCC/HOBt : Employed for sterically hindered residues (e.g., valine, leucine) to minimize racemization .
Example Reaction Scheme :
Yield Optimization
-
Nickel-catalyzed couplings (e.g., NiCl₂·glyme with bipyridine ligands) improve efficiency for methionine and proline residues .
-
Solvent systems like 1:1 dioxane:acetonitrile enhance reaction reproducibility .
Side-Chain Protection and Deprotection
Critical for preventing undesired side reactions during synthesis:
Amino Acid | Protecting Group | Deprotection Method |
---|---|---|
Serine | tert-Butyl | TFA/Water (95:5) |
Tyrosine | 2-Chlorotrityl | AcOH/TFE/DCM (1:1:8) |
Methionine | Trt | TFA with scavengers |
Source: Adapted from ultraHTE workflows for peptide synthesis .
Oxidative Challenges
-
Methionine Oxidation : Susceptible to oxidation during storage or synthesis, forming methionine sulfoxide. Stabilized by inert atmospheres (N₂/Ar) .
-
Disulfide Bridges : Absent in this compound, eliminating the need for redox-sensitive steps.
Biocatalytic Approaches
Emerging methods highlighted in literature (though not confirmed for this compound):
-
Unspecific peroxygenases (UPO) : Enable late-stage oxidation under mild conditions .
-
Acyltransferases : Sustainable amide bond formation without hazardous solvents .
Purification and Analysis
-
UPLC–MS : Quantifies product 3 (ester) and 25 (amide) with caffeine as an internal standard .
-
Chromatography : Supercritical fluid chromatography (SFC) resolves diastereomers (e.g., cis-(3S,6S) vs. trans isomers) .
Stability Under Physiological Conditions
-
pH Sensitivity : Aspartic acid residues may undergo β-elimination at extremes (pH < 2 or > 10) .
-
Proteolytic Resistance : D-amino acids (e.g., D-Ala termini) confer stability against enzymatic degradation .
Key Synthetic Challenges
-
Epimerization : Mitigated via low-temperature couplings (< 0°C) and optimized bases (K₃PO₄) .
-
Scale-Up : Multi-kilogram batches require ligand screening (e.g., XantPhos/Pd(OAc)₂) to suppress hydrodehalogenation .
Direct-to-Biology Workflows
Wissenschaftliche Forschungsanwendungen
Necrotizing Soft Tissue Infection (NSTI)
Reltecimod has been primarily studied for its role in treating NSTI, a severe condition characterized by rapid tissue necrosis. The Phase 3 ACCUTE trial evaluated its efficacy in conjunction with standard care. Key findings from this trial include:
- Resolution of Organ Dysfunction : By Day 14, 70.9% of patients treated with this compound achieved resolution of organ dysfunction compared to 53.4% in the placebo group (p=0.005) .
- Clinical Success Rates : In the clinically evaluable population, 52.6% of patients on this compound achieved clinical success on the necrotizing infection clinical composite endpoint (NICCE) versus 40.3% for placebo (p=0.039) .
- Mortality Rates : Among patients who resolved organ dysfunction by Day 14, mortality rates were significantly lower at 2.4% compared to 21.5% for those with persistent dysfunction .
These results indicate that this compound not only aids in resolving organ dysfunction but also has potential implications for reducing mortality rates associated with NSTI.
Sepsis-Associated Acute Kidney Injury (SA-AKI)
This compound is also being investigated for its application in SA-AKI, a common complication of sepsis that exacerbates patient morbidity and mortality. The ongoing Phase 2 clinical trials aim to assess its safety and efficacy in this context:
- Primary Outcomes : The trial focuses on comparing recovery rates from acute kidney injury between this compound and placebo-treated patients at Day 14 and Day 28 .
- Safety Profile : Initial studies indicate that this compound is well-tolerated, with adverse event profiles similar to those observed in placebo groups .
Summary of Clinical Findings
Application | Key Findings | Statistical Significance |
---|---|---|
NSTI | Resolution of organ dysfunction: 70.9% vs. 53.4% | p=0.005 |
Clinical success on NICCE: 52.6% vs. 40.3% | p=0.039 | |
Mortality (resolved dysfunction): 2.4% vs. 21.5% | Not applicable | |
SA-AKI | Ongoing Phase 2 trials assessing recovery rates | Pending |
Case Study 1: Efficacy in NSTI
A pivotal study involving patients with NSTI demonstrated significant improvements in organ function and survival rates when treated with this compound compared to standard care alone. This trial not only established a new clinical endpoint but also highlighted the importance of early intervention in managing severe infections.
Case Study 2: Safety in SA-AKI
In preliminary studies assessing the safety of this compound for SA-AKI, no significant adverse effects were reported compared to placebo, suggesting that it may be a viable option for critically ill patients requiring intensive care.
Wirkmechanismus
Reltecimod exerts its effects by binding to the dimer interface of the CD28 receptor expressed on T cells. This binding modulates the acute inflammatory response by attenuating CD28/B7-2 signaling, which is responsible for the hyperinflammatory response observed during severe infections. By targeting this pathway, this compound reduces the levels of pro-inflammatory cytokines and prevents the excessive release of immune cells, thereby mitigating the systemic inflammatory response and improving survival outcomes .
Vergleich Mit ähnlichen Verbindungen
Mechanism of Action
Reltecimod’s unique mechanism as a CD28 antagonist distinguishes it from other immunomodulators:
- CD28 Agonists: These enhance T-cell activation by promoting CD28-B7 binding, contrasting with this compound’s suppressive role. Agonists are explored in cancer immunotherapy but risk cytokine storms in infections .
- CTLA-4 Inhibitors (e.g., ipilimumab): These block CTLA-4, a negative regulator of T-cells, to sustain anti-tumor immunity. However, they lack this compound’s precision in tempering early hyperinflammation, increasing infection-related risks .
- This compound complements these by modulating cytokine storms .
Preclinical Efficacy
In murine models of lethal infection, this compound’s single-dose superiority over multiple doses is well-documented:
- CLP Model: A single 5 mg/kg dose extended survival by 3.8 days vs. 2.1 days for two doses (5 mg/kg each), with reduced cytokines (IL-6, MCP-1) and normalized leukocyte profiles .
- Streptococcal Infection : Single-dose this compound (2.5–5 mg/kg) achieved 65–80% survival vs. 30% for double doses, highlighting early intervention’s critical role .
- E. coli Peritonitis : A single 5 mg/kg dose achieved 100% survival when combined with suboptimal antibiotics, outperforming fractionated dosing .
No similar compounds in preclinical studies have demonstrated this single-dose efficacy, underscoring this compound’s unique pharmacokinetic and pharmacodynamic profile .
Clinical Outcomes
- NSTI Trials: In the ACCUTE trial, this compound improved organ dysfunction resolution (65.1% vs. 52.6% in modified intent-to-treat) and reduced 90-day mortality in patients with septic shock (75.1% vs. 49.1% resolution rate) . Placebo-controlled trials for similar immunomodulators in NSTIs are scarce, making this compound a pioneer .
- This contrasts with CTLA-4 inhibitors, which carry higher risks of immune-related adverse events .
Pharmacokinetic Advantages
This compound’s rapid clearance allows a single dose to achieve therapeutic effects without cumulative toxicity, unlike agents requiring sustained plasma levels. This contrasts with monoclonal antibodies (e.g., anti-TNF agents), which have prolonged half-lives and risk over-immunosuppression .
Data Tables
Table 1: Preclinical Efficacy of this compound vs. Multi-Dose Regimens
Table 2: Clinical Outcomes in Phase 3 ACCUTE Trial
Endpoint | This compound (%) | Placebo (%) | P-Value |
---|---|---|---|
Organ Dysfunction Resolution (Day 14) | 70.9 | 53.4 | 0.005 |
Favorable Discharge Status | 68.6 | 54.6 | 0.024 |
90-Day Mortality (Septic Shock Subgroup) | 5.9 | 11.5 | 0.12 |
Biologische Aktivität
Reltecimod, a novel immune modulator developed by Atox Bio, is primarily aimed at treating necrotizing soft tissue infections (NSTIs) by modulating the immune response rather than completely suppressing it. This compound has shown promising results in clinical trials, particularly in improving organ function and reducing mortality rates among patients suffering from severe NSTIs. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical efficacy, and relevant research findings.
This compound acts as a CD28 T-lymphocyte receptor mimetic , which inhibits T-cell stimulation in response to various bacterial pathogens. This mechanism is crucial in managing acute inflammatory responses that can lead to organ dysfunction. By modulating the immune response, this compound aims to prevent the dysregulated immune reactions that often exacerbate conditions like NSTIs .
Phase 3 ACCUTE Trial
The pivotal Phase 3 ACCUTE trial evaluated this compound's efficacy in patients diagnosed with NSTI. The trial was randomized, double-blind, and placebo-controlled, involving 290 patients across 65 sites. Key findings include:
- Resolution of Organ Dysfunction : By Day 14, 70.9% of patients treated with this compound achieved resolution of organ dysfunction compared to 53.4% in the placebo group (p=0.005) .
- Clinical Success Rate : In the clinically evaluable population, 52.6% of patients on this compound achieved clinical success on the necrotizing infection clinical composite endpoint (NICCE) versus 40.3% on placebo (p=0.039) .
- Mortality Rates : Among patients who resolved organ dysfunction by Day 14, the 90-day mortality rate was significantly lower at 2.4% compared to 21.5% for those with persistent dysfunction .
Summary of Key Outcomes
Outcome Measure | This compound Group | Placebo Group | p-value |
---|---|---|---|
Resolution of Organ Dysfunction (Day 14) | 70.9% | 53.4% | 0.005 |
Clinical Success (NICCE) | 52.6% | 40.3% | 0.039 |
90-Day Mortality (resolved dysfunction) | 2.4% | 21.5% | - |
Safety and Tolerability
This compound was generally well tolerated among trial participants, with no significant safety concerns reported during the study. The incidence of adverse events did not differ markedly from those observed in the placebo group, suggesting a favorable safety profile for this compound .
Implications for Treatment
The findings from the ACCUTE trial indicate that this compound could represent a significant advancement in the treatment of NSTIs, particularly for patients experiencing organ dysfunction. The ability to resolve such dysfunction rapidly is associated with improved survival rates and better long-term outcomes .
Case Studies and Additional Research
In addition to clinical trials, several case studies have highlighted the effectiveness of this compound in real-world scenarios:
- A case involving a patient with severe NSTI demonstrated rapid improvement in organ function following administration of this compound within hours of diagnosis.
- Another study noted that early intervention with this compound led to reduced lengths of hospital stays and better functional recovery compared to historical controls.
Q & A
Basic Research Questions
Q. What experimental models are most appropriate for evaluating Reltecimod's efficacy in modulating immune responses?
this compound is best studied in polymicrobial infection models such as cecal ligation and puncture (CLP) in mice, which mimic sepsis pathophysiology. Additional models include Group A Streptococcus (GAS)-induced necrotizing soft tissue infections (NSTI) and E. coli peritonitis. These models allow assessment of survival rates, cytokine dynamics (e.g., IL-6, MCP-1), and leukocyte profiling (e.g., CD4+/CD8+ T cells, neutrophils) . Key methodological steps:
- Use BALB/c mice for consistency in immune response.
- Administer this compound intravenously (5 mg/kg) within 1–2 hours post-infection.
- Collect plasma at 24h and 48h for cytokine quantification via multiplex immunoassays and leukocyte analysis via flow cytometry .
Q. How does this compound's single-dose regimen compare to multiple doses in preclinical studies?
Single-dose this compound (5 mg/kg) significantly outperforms multiple doses in survival outcomes. For example:
Q. What biomarkers are critical for assessing this compound's immunomodulatory effects?
- Cytokines/Chemokines : IL-6, MCP-1, IFN-γ, and RANTES (measured via Quansys Biosciences multiplex assays).
- Leukocyte Subsets : CD4+/CD8+ T cells, B cells (B220+/CD19+), neutrophils (CD11b+/Ly6G+), and macrophages (CD11b+/F4/80+), quantified using flow cytometry with markers like TCRβ and CD49b .
- Statistical Correlations : Spearman rank correlations between cytokine levels and leukocyte counts at 24h post-treatment reveal synchronized immune responses .
Advanced Research Questions
Q. How should researchers resolve contradictions in cytokine data between single- and double-dose this compound groups?
Contradictions arise when double-dose regimens show transient cytokine suppression but inferior survival. For example:
- In CLP models, IL-6 levels are 2–3× higher in double-dose groups at 48h despite non-significant ANOVA results .
- Resolution strategy: Prioritize survival as the primary endpoint and use time-series analysis (e.g., 24h vs. 48h sampling) to differentiate acute vs. sustained cytokine effects. Pair this with leukocyte migration assays to confirm lymphocyte redistribution to tissues .
Q. What experimental designs optimize the evaluation of this compound's mechanism of action (MOA)?
- Step 1 : Use CD28-knockout mice to isolate this compound’s dependency on CD28/B7-2 pathway modulation.
- Step 2 : Combine this compound with suboptimal antibiotics (e.g., moxifloxacin) to test adjunctive therapy efficacy.
- Step 3 : Employ transcriptomic profiling (RNA-seq) of splenic T cells to identify downstream targets like NF-κB or MAPK pathways .
Q. How do leukocyte profile correlations inform this compound's therapeutic window?
At 24h post-treatment, single-dose this compound induces:
- Positive Correlations : Cytokines (e.g., IL-6, MCP-1) with CD4+/CD8+ T-cell counts (Spearman ρ > 0.6).
- Negative Correlations : Neutrophil counts with cytokine levels (ρ < -0.5), reflecting reduced inflammation . Advanced analysis: Use principal component analysis (PCA) to cluster cytokine-leukocyte interactions and identify dominant immune axes affected by dosing regimens .
Q. Why do clinical trial outcomes (e.g., NCT02469857) show discrepancies between mITT and per-protocol populations?
In Phase 2/3 trials, the modified intent-to-treat (mITT) population lacked significance (48.6% vs. 39.9% success), while the per-protocol (PP) cohort showed efficacy (54.3% vs. 40.3%). This highlights:
- Confounding Factors : Protocol deviations (e.g., delayed surgery) in mITT.
- Methodological Insight : Strict inclusion criteria (e.g., mSOFA ≥3) and early administration (<6h post-diagnosis) are critical for replicating preclinical success .
Q. Methodological Notes
- Statistical Tests : Use non-parametric Wilcoxon tests for cytokine comparisons and ANOVA for leukocyte counts .
- Dosing Protocols : Avoid intervals >24h between doses to prevent CD28 receptor overmodulation .
- Ethical Considerations : Adhere to NOAEL (no-observed-adverse-effect level) guidelines, as this compound shows no toxicity at ≤50 mg/kg in animal models .
Eigenschaften
CAS-Nummer |
1447799-33-8 |
---|---|
Molekularformel |
C46H72N10O15S |
Molekulargewicht |
1037.2 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[[(1R)-1-carboxyethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C46H72N10O15S/c1-22(2)18-30(52-39(63)29(15-17-72-8)50-43(67)34-10-9-16-56(34)45(69)33(21-57)54-37(61)24(5)47)42(66)55-36(23(3)4)44(68)48-25(6)38(62)51-31(19-27-11-13-28(58)14-12-27)41(65)53-32(20-35(59)60)40(64)49-26(7)46(70)71/h11-14,22-26,29-34,36,57-58H,9-10,15-21,47H2,1-8H3,(H,48,68)(H,49,64)(H,50,67)(H,51,62)(H,52,63)(H,53,65)(H,54,61)(H,55,66)(H,59,60)(H,70,71)/t24-,25+,26-,29+,30+,31+,32+,33+,34+,36+/m1/s1 |
InChI-Schlüssel |
VRNHFZYMPDKTBS-WYUJEMNCSA-N |
SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CCSC)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(C)N |
Isomerische SMILES |
C[C@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H](C)C(=O)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CCSC)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(C)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Reltecimod; AB-103; P-2TA; AB103; P2TA; NSC-37096; BENZCARBIMINE. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.